molecular formula C13H14ClN3 B1613722 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 300552-48-1

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No. B1613722
M. Wt: 247.72 g/mol
InChI Key: BUZIXXIZRXBELC-UHFFFAOYSA-N
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Description

“2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride” is a chemical compound with the molecular formula C13H13N3 . It is used in proteomics research . It can be used to prepare a compound that acts as a PARP inhibitor .


Synthesis Analysis

The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride involves several steps. One method involves the chlorination, amination, and heterocyclization of 3-(4-methyl-6-oxo-2-phenyl-1,6-dihydro-5-pyrimidinyl)propanoic and 2-methylpropanoic acids . Another method involves the condensation of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the hydrogen and carbon atoms .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives . It can also be used to synthesize 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 284.18 . More detailed physical and chemical properties such as melting point and specific rotations can be determined through experimental methods .

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3.ClH/c1-2-4-10(5-3-1)13-15-9-11-8-14-7-6-12(11)16-13;/h1-5,9,14H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZIXXIZRXBELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624874
Record name 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

CAS RN

300552-48-1
Record name 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester (prepared according to the method of Example 101, Step C, 304 mg, 0.98 mmol) in ethyl acetate (2 mL) was added hydrogen chloride (2.5 M in ethyl acetate, 3.9 mL, 9.76 mmol). This mixture was stirred at room temperature for 16 h and concentrated to give 256 mg (>100%) of the title compound of Example 101, Step D as a pale yellow solid. 1H NMR (CD3OD, 400 MHz) δ 8.75 (s, 1H), 8.42-8.38 (c, 2H), 7.51-7.45 (c, 3H), 4.48 (s, 2H), 3.68 (t, 2H) 3.35-3.25 (buried, 2H); MS (APCI) 212 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 2
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 3
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 4
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 5
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
Reactant of Route 6
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

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